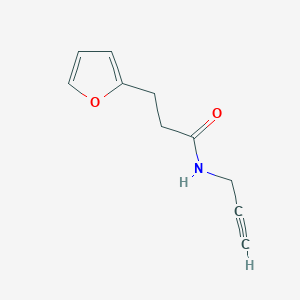

3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-(furan-2-yl)-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C10H11NO2/c1-2-7-11-10(12)6-5-9-4-3-8-13-9/h1,3-4,8H,5-7H2,(H,11,12) |

InChI Key |

IBFSCEVHZNXGRJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC(=O)CCC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of furan-2-carboxylic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The propynyl group can be reduced to form the corresponding alkene or alkane.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Alkene or alkane derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and propynyl group can participate in interactions with biological macromolecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Key Substituents

The biological and chemical properties of propanamide derivatives are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Electronic and Steric Effects

Comparative Data Table: Key Properties

| Property | 3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide | N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide | N-(2-Nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide | 3-Chloro-N-(thiazol-2-yl)propanamide |

|---|---|---|---|---|

| Molecular Weight | ~207 g/mol | ~342 g/mol | ~383 g/mol | ~190 g/mol |

| Key Functional Groups | Alkyne, furan, amide | Furan, thiazole, fluorophenyl | Nitrophenyl, furan | Chloro, thiazole |

| Primary Application | Bioconjugation (PNAs) | Anticagent (KPNB1 inhibition) | Synthetic intermediate | Pesticidal/antimicrobial |

| Reactivity in CuAAC | High (terminal alkyne) | Low (no alkyne) | Low (no alkyne) | N/A |

Biological Activity

3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide is an organic compound notable for its unique structural features, which include a furan ring and a propanamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets. This article explores the biological activity of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide is C₈H₉NO, characterized by the presence of a furan moiety that enhances its reactivity. The compound's structure allows for multiple interactions with biological systems, making it a subject of interest in drug development and synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO |

| Molar Mass | 151.16 g/mol |

| Functional Groups | Furan, Amide |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that derivatives of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide exhibit significant antimicrobial activities. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds are promising.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide | Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 | |

| Bacillus subtilis | 4.69 | |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Interaction with Biological Targets

The biological activity of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide can be attributed to its ability to bind with specific biological targets, influencing various cellular pathways. Studies have focused on its interaction with the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.

In a study assessing the compound's effect on the NLRP3 inflammasome, it demonstrated selective inhibition with an IC₅₀ value of approximately . This suggests potential applications in treating neurodegenerative disorders linked to inflammation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of compounds like 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide. Modifications to the furan ring or the amide group can significantly impact its efficacy and selectivity towards biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogen substituents | Increased antimicrobial potency |

| Alteration of chain length | Variability in binding affinity |

| Functional group modification | Enhanced selectivity for targets |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated various derivatives of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide against common pathogens. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, showcasing the compound's potential in addressing antibiotic resistance.

Case Study 2: Inflammation Modulation

Another study focused on the inhibition of the NLRP3 inflammasome by this compound. The findings revealed that it could effectively reduce IL-1β production in macrophages activated by lipopolysaccharide (LPS), highlighting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, propargylamine derivatives (e.g., N-benzylprop-2-yn-1-amine) are often coupled with aryl halides using Pd(PPh₃)₂Cl₂/CuI catalysts in the presence of Et₃N . Yield optimization requires careful control of stoichiometry (1.2 equiv aryl iodide, 2 mol% catalyst) and solvent selection (DMF or EtOAC/pentane mixtures). Column chromatography (e.g., 10–40% EtOAc in pentane) is typically used for purification, with yields averaging 60–70% .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm functional groups (e.g., furan protons at δ 6.2–7.4 ppm, propargyl CH₂ at δ 3.8–4.2 ppm) and LC-MS for molecular weight verification. IR spectroscopy can identify carbonyl (C=O, ~1650–1700 cm⁻¹) and alkyne (C≡C, ~2100–2260 cm⁻¹) stretches. Cross-reference with computational predictions (e.g., RDKit or Gaussian-based simulations) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Avoid inhalation/contact via PPE (OSHA-compliant goggles, nitrile gloves) and work in a fume hood. Spills should be contained using vacuum systems or non-reactive absorbents (e.g., silica gel) . Store in airtight containers under inert gas (N₂/Ar) to prevent degradation, as propargyl groups are prone to oxidation .

Advanced Research Questions

Q. How can computational methods optimize the catalytic efficiency of its synthesis?

- Methodological Answer : Apply quantum chemical calculations (DFT or ab initio) to model transition states and identify rate-limiting steps. For example, ICReDD’s workflow combines reaction path searches with machine learning to predict optimal Pd catalyst geometries or solvent effects . Experimental validation via kinetic studies (e.g., varying Pd/Cu ratios) can refine computational parameters, reducing trial-and-error cycles by ~40% .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antiproliferative assays)?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate via dose-response curves (IC₅₀ calculations). For instance, triazolyl-propanamide analogs showed variability in HDAC inhibition due to stereochemistry; chiral HPLC separation and X-ray crystallography clarified structure-activity relationships . Use PubChem BioAssay data to cross-reference bioactivity and identify confounding factors (e.g., solvent polarity) .

Q. How do substituents on the furan or propargyl moieties alter reactivity in click chemistry applications?

- Methodological Answer : Perform systematic SAR studies by introducing electron-withdrawing/donating groups (e.g., nitro or methoxy on furan). Monitor CuAAC (copper-catalyzed azide-alkyne cycloaddition) kinetics via in situ IR or HPLC. For example, fluorinated aryl groups in similar propargylamides increased reaction rates by 30% due to enhanced alkyne electrophilicity .

Q. What advanced analytical techniques characterize degradation products under physiological conditions?

- Methodological Answer : Use LC-HRMS/MS with collision-induced dissociation (CID) to identify hydrolytic or oxidative byproducts. For propanamides, common degradation pathways include furan ring opening (pH-dependent) or propargyl oxidation to ketones. Accelerated stability studies (40°C/75% RH) coupled with QSAR modeling predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.